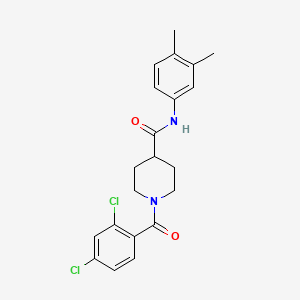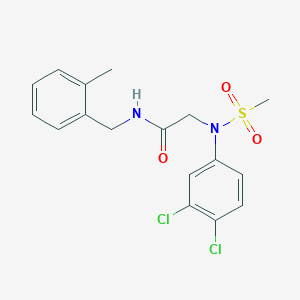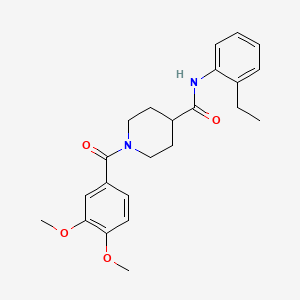
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as DPA-714, is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and has been implicated in various neurological disorders.
Mecanismo De Acción
DPA-714 binds selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. DPA-714 has been shown to modulate the activity of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, leading to a reduction in neuroinflammation and neurodegeneration. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to involve the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA-714 can reduce the production of pro-inflammatory cytokines and reactive oxygen species in activated microglia. In vivo studies have shown that DPA-714 can reduce neuroinflammation and neurodegeneration in animal models of neurological disorders. DPA-714 has also been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. DPA-714 can be used as a marker for neuroinflammation in vivo, making it a valuable tool for the diagnosis and treatment of neurological disorders. However, there are also limitations to the use of DPA-714 in lab experiments. DPA-714 has a short half-life in vivo, which may limit its usefulness for longitudinal studies. Additionally, DPA-714 is a small molecule that may not penetrate the blood-brain barrier efficiently, which may limit its usefulness for studying central nervous system disorders.
Direcciones Futuras
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands with improved selectivity and affinity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the mechanism of action of DPA-714 and its effects on cellular processes involved in neuroinflammation and neurodegeneration.
Conclusion
In conclusion, DPA-714 is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia and has been implicated in various neurological disorders. DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. However, there are also limitations to the use of DPA-714 in lab experiments, including its short half-life in vivo and limited penetration of the blood-brain barrier. There are several future directions for the use of DPA-714 in scientific research, including the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands and the investigation of its therapeutic potential for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively used in scientific research to investigate the role of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is expressed in high levels in activated microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. DPA-714 has been shown to bind selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide and can be used as a marker for neuroinflammation in vivo. This has important implications for the diagnosis and treatment of neurological disorders.
Propiedades
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-13-3-5-17(11-14(13)2)24-20(26)15-7-9-25(10-8-15)21(27)18-6-4-16(22)12-19(18)23/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYTJFWHQAPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3480425.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B3480431.png)
![methyl 3-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3480433.png)
![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3480440.png)
![1-(2-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3480448.png)
![2-[4-(4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3480456.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-di-2-furyl-6-quinoxalinyl)urea](/img/structure/B3480464.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)
